3-bromo-6-ethenyl-2-methylpyridine
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Overview
Description
3-Bromo-6-ethenyl-2-methylpyridine is an organic compound that belongs to the class of halogenated pyridines It is characterized by the presence of a bromine atom at the third position, an ethenyl group at the sixth position, and a methyl group at the second position on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-6-ethenyl-2-methylpyridine can be achieved through several methods. One common approach involves the bromination of 2-methylpyridine followed by the introduction of the ethenyl group. The bromination can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The ethenyl group can be introduced through a Heck reaction, where the brominated pyridine is reacted with an alkene in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound typically involves large-scale bromination and Heck coupling reactions. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and catalyst concentration. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-6-ethenyl-2-methylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The ethenyl group can be oxidized to form epoxides or aldehydes.
Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated pyridine derivative.
Common Reagents and Conditions
Substitution: Reagents such as sodium amide, thiourea, or sodium alkoxide in polar solvents like dimethyl sulfoxide (DMSO) or ethanol.
Oxidation: Reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4) in aqueous or organic solvents.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.
Major Products
Substitution: Formation of 3-substituted-6-ethenyl-2-methylpyridine derivatives.
Oxidation: Formation of this compound epoxide or aldehyde.
Reduction: Formation of 3-hydro-6-ethenyl-2-methylpyridine.
Scientific Research Applications
3-Bromo-6-ethenyl-2-methylpyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays and as a precursor for bioactive molecules.
Medicine: Explored for its potential in drug discovery and development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of advanced materials, including polymers and catalysts
Mechanism of Action
The mechanism of action of 3-bromo-6-ethenyl-2-methylpyridine involves its interaction with molecular targets through its functional groups. The bromine atom can participate in halogen bonding, while the ethenyl group can undergo addition reactions. The pyridine ring can coordinate with metal ions, making it useful in catalysis and coordination chemistry. The compound’s reactivity is influenced by the electronic effects of the substituents on the pyridine ring .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-2-methylpyridine: Lacks the ethenyl group, making it less reactive in certain addition reactions.
2-Bromo-6-methylpyridine: Similar structure but with different substitution pattern, affecting its reactivity and applications.
3-Bromo-1-ethylpyridine: Contains an ethyl group instead of an ethenyl group, leading to different chemical properties
Uniqueness
3-Bromo-6-ethenyl-2-methylpyridine is unique due to the combination of its substituents, which confer distinct reactivity and versatility in various chemical reactions. Its ability to participate in both substitution and addition reactions makes it a valuable intermediate in organic synthesis .
Properties
Molecular Formula |
C8H8BrN |
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Molecular Weight |
198.06 g/mol |
IUPAC Name |
3-bromo-6-ethenyl-2-methylpyridine |
InChI |
InChI=1S/C8H8BrN/c1-3-7-4-5-8(9)6(2)10-7/h3-5H,1H2,2H3 |
InChI Key |
XVUCDAWHHOXXAD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=N1)C=C)Br |
Origin of Product |
United States |
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